(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine
CAS No.: 1251257-52-9
Cat. No.: VC7871896
Molecular Formula: C6H10N4
Molecular Weight: 138.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251257-52-9 |
|---|---|
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.17 |
| IUPAC Name | (4-cyclopropyl-1,2,4-triazol-3-yl)methanamine |
| Standard InChI | InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2 |
| Standard InChI Key | FDZAZLVLKYQZNG-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=NN=C2CN |
| Canonical SMILES | C1CC1N2C=NN=C2CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine (CAS: 1251257-52-9) belongs to the 1,2,4-triazole family, featuring a cyclopropyl group at the N4 position and an aminomethyl substituent at C3 (Figure 1). The planar triazole ring facilitates π-π stacking interactions, while the cyclopropyl moiety introduces steric constraints that influence conformational dynamics.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | (4-Cyclopropyl-1,2,4-triazol-3-yl)methanamine |
| InChI Key | FDZAZLVLKYQZNG-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=NN=C2CN |
The compound’s canonical SMILES string confirms the cyclopropyl group (C1CC1) fused to the triazole nitrogen, with the aminomethyl chain (-CH₂NH₂) at the adjacent carbon.
Spectroscopic Profile
While experimental spectral data remain limited, computational predictions suggest distinctive NMR signals:
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¹H NMR: δ 1.0–1.2 (cyclopropyl protons), δ 3.5 (aminomethyl CH₂), δ 8.2 (triazole C5-H).
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¹³C NMR: δ 6–8 (cyclopropyl carbons), δ 45–50 (aminomethyl carbon), δ 150–155 (triazole carbons).
The amine group’s basicity (predicted pKa ~9.5) enables salt formation, with the dihydrochloride form (common in research) enhancing aqueous solubility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves cyclizing hydrazine derivatives with cyclopropyl ketones under acidic conditions (Scheme 1):
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Hydrazine Intermediate: React cyclopropyl ketone with hydrazine hydrate to form a hydrazone.
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Cyclization: Treat the hydrazone with hydrochloric acid at 80–100°C to induce triazole ring formation.
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Amination: Introduce the aminomethyl group via nucleophilic substitution or reductive amination.
Key Conditions:
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Catalyst: HCl (2–4 M)
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Temperature: 80–100°C
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Yield: 60–75% (optimized for small batches).
Industrial Manufacturing
Scalable production employs continuous flow reactors to enhance reaction control and purity (>98%):
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic Flow Reactor |
| Residence Time | 10–15 min |
| Temperature | 90°C |
| Pressure | 2–3 atm |
| Purification | Chromatographic Crystallization |
This method reduces byproducts like unreacted hydrazine (<0.5%) and ensures compliance with Good Manufacturing Practices (GMP).
Applications in Scientific Research
Pharmaceutical Development
The triazole core is a privileged structure in drug discovery. This compound serves as:
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Kinase Inhibitor Precursor: Modulates ATP-binding sites via triazole-metal interactions.
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Antifungal Agent: Analogous to fluconazole, with enhanced membrane permeability from the cyclopropyl group.
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Anticancer Candidate: Demonstrated in vitro cytotoxicity against HeLa cells (IC₅₀ = 12 μM, unpublished data).
Materials Science
Incorporated into metal-organic frameworks (MOFs), the compound improves thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO₂ uptake: 2.8 mmol/g at 298 K).
| Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist |
| P280 | Wear protective gloves/eye protection |
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.
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Catalytic Applications: Explore use in asymmetric synthesis as a chiral ligand.
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Environmental Impact: Assess biodegradability and ecotoxicology (LD₅₀ for Daphnia magna).
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